Filic-3-en-25-al
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Filic-3-en-25-al is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the whole plant of Adiantum lunulatum using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is mainly used for research purposes. The compound is usually prepared in small quantities for laboratory use, and its production involves standard extraction and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Filic-3-en-25-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group at the 25th position can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo substitution reactions at various positions on the triterpenoid skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Filic-3-en-25-al has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of triterpenoids.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although it is not used clinically.
Industry: Utilized in the development of natural product-based research and development.
Mechanism of Action
The mechanism of action of Filic-3-en-25-al is not fully understood. it is believed to interact with various molecular targets and pathways involved in inflammation and cancer. The compound may exert its effects by modulating signaling pathways and gene expression related to these conditions.
Comparison with Similar Compounds
Similar Compounds
Betulinic acid: Another triterpenoid with similar anti-inflammatory and anticancer properties.
Oleanolic acid: Known for its hepatoprotective and anti-inflammatory effects.
Ursolic acid: Exhibits anti-inflammatory, anticancer, and antimicrobial activities.
Uniqueness
Filic-3-en-25-al is unique due to its specific structure and the presence of an aldehyde group at the 25th position, which distinguishes it from other triterpenoids. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(3R,3aR,5aR,5bR,7aS,11aR,11bR,13aS,13bR)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene-11b-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-20(2)22-11-12-23-27(22,5)15-16-29(7)25-13-14-26(4)21(3)9-8-10-24(26)30(25,19-31)18-17-28(23,29)6/h9,19-20,22-25H,8,10-18H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29-,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLIJDWARVQIHL-PVJFAIIUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CCC5C(C)C)C)C)C)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@]5([C@H]4CC[C@@H]5C(C)C)C)C)C)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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